molecular formula C10H16BrNO4 B115369 Boc-D-2-Amino-4-bromo-4-pentenoic acid CAS No. 149930-92-7

Boc-D-2-Amino-4-bromo-4-pentenoic acid

Cat. No.: B115369
CAS No.: 149930-92-7
M. Wt: 294.14 g/mol
InChI Key: AKUQAUPMGSKZIY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate has a wide range of scientific research applications, including:

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335. The precautionary statements are P261, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate involves the phosphorylation of adenosine with phosphorothioate reagents under controlled conditions. The reaction typically requires the use of triethylammonium salts to facilitate the formation of the cyclic monophosphorothioate structure .

Industrial Production Methods

Industrial production of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using high-performance liquid chromatography to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides and sulfones.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to oxidize the sulfur atom.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphorothioate group under basic conditions.

Major Products Formed

    Oxidation: The major products are sulfoxides and sulfones.

    Substitution: The major products are substituted phosphorothioate derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate is unique due to its high specificity and affinity for cyclic adenosine monophosphate dependent protein kinase I and II, as well as its resistance to degradation by cyclic nucleotide phosphodiesterases . This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with greater precision and stability compared to other analogs.

Properties

IUPAC Name

(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUQAUPMGSKZIY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426542
Record name Boc-D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149930-92-7
Record name Boc-D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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